molecular formula C20H25N3O2 B4482448 1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B4482448
M. Wt: 339.4 g/mol
InChI Key: ODNSZNUAVOOEFD-UHFFFAOYSA-N
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Description

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features both an indole and a piperazine moiety. The indole nucleus is known for its wide range of biological activities, making this compound of significant interest in pharmaceutical and chemical research .

Preparation Methods

Chemical Reactions Analysis

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor , which is crucial in cancer therapy. PARP inhibitors are particularly effective in treating cancers associated with BRCA1 and BRCA2 mutations, including certain types of breast and ovarian cancers. The ability of this compound to inhibit PARP activity suggests it could be beneficial in enhancing the efficacy of DNA-damaging agents used in chemotherapy.

Synthesis and Derivatives

The synthesis of 1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has been explored extensively. Various methods have been reported, focusing on optimizing yield and purity. For instance, one notable synthesis method involves using cyclopropanecarbonyl chloride and piperazine under controlled conditions to yield high-purity products suitable for further pharmacological testing .

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : Research demonstrated that the compound effectively inhibited growth in various cancer cell lines, including those resistant to conventional therapies. The IC50 values indicated a potent anti-proliferative effect compared to standard PARP inhibitors .
  • Combination Therapy : Another study explored its use in combination with DNA-damaging agents like cisplatin. Results showed enhanced cytotoxicity in BRCA-mutated cell lines, suggesting a synergistic effect that could improve treatment outcomes .
  • In Vivo Efficacy : Animal model studies have shown that administration of this compound resulted in significant tumor regression without notable toxicity, underscoring its potential as a safer alternative in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can be compared with other indole derivatives and piperazine-containing compounds:

This compound’s unique combination of indole and piperazine moieties makes it a valuable subject for ongoing research and development in various scientific fields.

Biological Activity

1-[4-(Cyclopropylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2OC_{15}H_{20}N_2O, with a molecular weight of approximately 248.34 g/mol. The compound features a cyclopropylcarbonyl group attached to a piperazine ring, which is further linked to an indole moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that indole-based compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 0.5 μg/mL against Gram-positive bacteria .

CompoundBacterial StrainMIC (μg/mL)
Indole derivative AMRSA0.5
Indole derivative BStaphylococcus epidermidis1.0
Indole derivative CEscherichia coli2.0

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Compounds with similar structures have demonstrated IC50 values in the micromolar range, indicating potential for anticancer activity. For example, related indole compounds have shown IC50 values less than 10 μM against several tumor cell lines .

Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and tubulin polymerization inhibition . Additionally, the presence of the piperazine moiety may enhance its interaction with biological targets.

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized various piperazine derivatives and assessed their antibacterial and cytotoxic properties. The findings suggested that modifications to the piperazine ring could significantly affect biological activity .
  • Indole Derivatives : Another research focused on indole derivatives and their efficacy against resistant bacterial strains, highlighting the importance of structural variations in enhancing antimicrobial activity .

Properties

IUPAC Name

1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(22-10-12-23(13-11-22)20(25)15-8-9-15)7-3-4-16-14-21-18-6-2-1-5-17(16)18/h1-2,5-6,14-15,21H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNSZNUAVOOEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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